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molecular formula C10H9NOS B8726631 2-(4-Methyl-5-isothiazolyl)phenol CAS No. 89296-04-8

2-(4-Methyl-5-isothiazolyl)phenol

Cat. No. B8726631
M. Wt: 191.25 g/mol
InChI Key: OKZWNVOUHRAQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067934B2

Procedure details

2-Methyl-4H-chromen-4-one was reacted with Lawesson's reagent, and the product was treated with 1,1′-sulfinimidoyldibenzene to provide 2-(4-methyl-1,2-thiazol-5-yl)phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[O:3][C:4]2[C:9]([C:10](=O)[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH3:13]OC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=S)=CC=1.[S:35](C1C=CC=CC=1)(C1C=CC=CC=1)=[NH:36]>>[CH3:13][C:11]1[CH:2]=[N:36][S:35][C:10]=1[C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC2=CC=CC=C2C(C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=N)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NSC1C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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